molecular formula C11H20N2OS B5806474 N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide

Cat. No.: B5806474
M. Wt: 228.36 g/mol
InChI Key: HVHQSFPMFBPDFS-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide is a piperidine-derived carbothioamide featuring a hydroxyl group at the 4-position of the piperidine ring and an N-cyclopentyl substituent. Carbothioamides are known for diverse applications, including enzyme inhibition and antimicrobial activity, making this compound a subject of interest in medicinal chemistry.

Properties

IUPAC Name

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c14-10-5-7-13(8-6-10)11(15)12-9-3-1-2-4-9/h9-10,14H,1-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHQSFPMFBPDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide typically involves the reaction of 4-hydroxypiperidine with cyclopentyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbothioamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of cyclopentyl-4-oxopiperidine-1-carbothioamide.

    Reduction: Formation of N-cyclopentyl-4-aminopiperidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets. The hydroxyl group and carbothioamide functional group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide with structurally related carbothioamides and piperidine derivatives:

Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Substituents
This compound C₁₅H₂₄N₂OS 280.43 ~3.0* 2 3 4-hydroxy, N-cyclopentyl, carbothioamide
4-[cyclopentyl(methyl)amino]-N-(4-methoxyphenyl)piperidine-1-carbothioamide C₁₉H₂₉N₃OS 347.52 4.175 1 4 4-cyclopentyl(methyl)amino, N-(4-methoxyphenyl)
(3E,5E)-N-substituted-bis(benzylidene)-4-oxopiperidine-1-carbothioamide Varies ~350–450 >4.5 1 3 Bis(benzylidene), 4-oxo, varied N-substituents

Key Observations :

  • Lipophilicity : The hydroxyl group in the target compound reduces logP (~3.0) compared to the methoxyphenyl-substituted analog (logP 4.175) and bis(benzylidene) derivatives (logP >4.5) .
  • Hydrogen Bonding: The hydroxyl group increases H-bond donors (2 vs.
  • Steric Effects: The cyclopentyl group in the target compound contributes to steric bulk, similar to the cyclopentyl(methyl)amino group in the methoxyphenyl analog .

Functional Group Impact on Bioactivity

  • Methoxyphenyl Group : Increases lipophilicity and may enhance passive diffusion, as seen in Compound K788-6473 .
  • Bis(benzylidene) Moieties : Introduce rigidity and extended conjugation, favoring interactions with hydrophobic protein pockets .

Stability and Reactivity

  • Target Compound : The hydroxyl group may render it susceptible to oxidation, necessitating inert storage conditions.
  • Methoxyphenyl Analog : The methoxy group offers stability against oxidation compared to hydroxyl, while the carbothioamide retains nucleophilic reactivity .
  • Bis(benzylidene) Derivatives : The α,β-unsaturated ketone system in these compounds is prone to Michael addition reactions, limiting their stability in biological environments .

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